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Compound of Interest

Compound Name: N-(Azido-PEG3)-N-bis(PEG4-Boc)

Cat. No.: B8106320

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics,
applications, and experimental considerations for the trifunctional PROTAC linker, N-(Azido-
PEG3)-N-bis(PEG4-Boc). This polyethylene glycol (PEG)-based linker is a critical tool in the
development of Proteolysis Targeting Chimeras (PROTACS), a revolutionary class of
therapeutics designed to harness the cell's natural protein disposal machinery to eliminate
disease-causing proteins.

Core Molecular Properties

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker featuring a terminal azide
group for bioorthogonal conjugation and two Boc-protected amine functionalities. The branched
PEG structure enhances solubility and provides flexibility, which are crucial parameters in
optimizing the efficacy of a PROTAC molecule.
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Property Value Source(s)
Molecular Weight 827.01 g/mol [1]

827.02 g/mol [2]

Molecular Formula C38H74N4015 [11[2]

CAS Number 2353409-58-0 [11[2]
Purity >96% [2]
Appearance White to off-white solid

Solubility Soluble in DMSO, DMF, and 3]

DCM

Store at -20°C, keep in dry and
Storage _ _ [31[4]
avoid sunlight

Mechanism of Action in Targeted Protein
Degradation

PROTACSs are bifunctional molecules that simultaneously bind to a target protein (Protein of
Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of
the POI, marking it for degradation by the proteasome. The linker is a critical component that
connects the POI-binding ligand and the E3 ligase-binding ligand, and its composition and
length significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3
ligase), which is essential for efficient protein degradation.
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PROTAC-mediated protein degradation pathway.

Experimental Protocols

The azide functionality of N-(Azido-PEG3)-N-bis(PEG4-Boc) allows for its conjugation to a
ligand (either for the POI or the E3 ligase) that has been modified with an alkyne group, via a
"click chemistry" reaction. The two Boc-protected amines can be deprotected under acidic
conditions to reveal primary amines, which can then be conjugated to a second ligand
containing a carboxylic acid or other amine-reactive functional group.

Below is a representative two-step protocol for the synthesis of a PROTAC using this linker.
This protocol assumes the use of a copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC)
reaction.

Step 1: CUAAC Conjugation of Alkyne-Modified Ligand 1
» Reagent Preparation:

o Dissolve the alkyne-modified ligand 1 (1 equivalent) and N-(Azido-PEG3)-N-bis(PEG4-
Boc) (1.1 equivalents) in a suitable solvent such as DMF or a mixture of DMSO/water.

o Prepare a stock solution of a copper(l) source, such as copper(ll) sulfate (CuS0O4) (0.1
equivalents).
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o Prepare a stock solution of a reducing agent, such as sodium ascorbate (0.5 equivalents).

o Prepare a stock solution of a copper-chelating ligand, such as Tris(3-
hydroxypropyltriazolylmethyl)amine (THPTA) (0.2 equivalents), to stabilize the copper(l)
catalyst and improve reaction efficiency.[5]

o Reaction Setup:

o In a reaction vessel, combine the solution of the alkyne-modified ligand 1 and the azide

linker.
o Add the THPTA solution, followed by the CuSO4 solution.
o Initiate the reaction by adding the sodium ascorbate solution.[5]
e Reaction and Monitoring:
o Stir the reaction mixture at room temperature for 12-24 hours.

o Monitor the progress of the reaction by LC-MS or TLC until the starting materials are

consumed.
o Purification:

o Upon completion, dilute the reaction mixture with water and extract with a suitable organic
solvent (e.qg., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the resulting intermediate by flash column chromatography to obtain the pure
Ligand 1-Linker conjugate.

Step 2: Boc Deprotection and Amide Coupling of Ligand 2

e Boc Deprotection:
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o Dissolve the purified Ligand 1-Linker conjugate in a suitable solvent such as
dichloromethane (DCM).

o Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room
temperature for 1-2 hours.

o Monitor the deprotection by LC-MS.

o Once complete, remove the solvent and excess TFA under reduced pressure. The
resulting amine is typically used in the next step without further purification.

e Amide Coupling:

o Dissolve the deprotected Ligand 1-Linker amine (1 equivalent) and Ligand 2 containing a
carboxylic acid (1.2 equivalents) in anhydrous DMF.

o Add a coupling agent such as HATU (1.5 equivalents) and a base such as DIPEA (3
equivalents).

o Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.
o Monitor the reaction progress by LC-MS.
« Purification:

o Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC
to obtain the highly pure product.
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Representative PROTAC synthesis workflow.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b8106320?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Applications in Drug Development

N-(Azido-PEG3)-N-bis(PEG4-Boc) is a versatile linker for the construction of PROTAC
libraries. The ability to conjugate two different ligands allows for a modular approach to
PROTAC design, enabling the rapid synthesis and screening of multiple PROTAC candidates
to identify the optimal combination of target ligand, linker, and E3 ligase ligand for potent and
selective protein degradation. This linker is particularly valuable in the development of
therapies for oncology, neurodegenerative diseases, and other conditions driven by the
accumulation of pathogenic proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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